BenchChemオンラインストアへようこそ!

Zaurategrast ethyl ester

Pharmacokinetics Prodrug Activation Oral Bioavailability

Zaurategrast ethyl ester (CDP323) is a critical α4β1/α4β7 integrin antagonist prodrug for preclinical research. Its value lies in enabling oral dosing studies where the active moiety CT7758 has low bioavailability. Procure this exact CAS 455264-30-9 to ensure fidelity in EAE/IBD models and DMPK investigations of prodrug hydrolysis, leveraging its unique species-dependent clearance. For oral gavage or PK calibrator studies.

Molecular Formula C28H29BrN4O3
Molecular Weight 549.5 g/mol
CAS No. 455264-30-9
Cat. No. B1683718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaurategrast ethyl ester
CAS455264-30-9
SynonymsUCB-1184197;  UCB 1184197;  UCB1184197;  CDP323;  CDP 323;  CDP-323; 
Molecular FormulaC28H29BrN4O3
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
InChIInChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1
InChIKeyQCYAXXZCQKMTMO-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zaurategrast Ethyl Ester (CDP323): A Prodrug α4β1/α4β7 Integrin Antagonist for Inflammation and Autoimmunity Research


Zaurategrast ethyl ester (CAS 455264-30-9), also known as CDP323, is an orally bioavailable small-molecule prodrug [1]. It is rapidly hydrolyzed in vivo to the active metabolite CT7758, a potent and selective antagonist of α4β1 (VLA-4) and α4β7 integrins [1]. By inhibiting these integrins, it blocks the adhesion and migration of leukocytes, a key mechanism in inflammatory and autoimmune diseases [2]. It was originally developed by Celltech (later UCB) as a potential oral therapy for multiple sclerosis, providing an alternative to infused monoclonal antibodies like natalizumab [2].

Why Zaurategrast Ethyl Ester Cannot Be Simply Substituted with Other α4 Integrin Antagonists


While several compounds target α4 integrins, their distinct chemical structures, prodrug activation kinetics, and downstream pharmacodynamic effects preclude simple substitution. Zaurategrast ethyl ester is a specific prodrug of the carboxylic acid CT7758, and its in vivo hydrolysis to the active metabolite is a critical determinant of its pharmacokinetic and pharmacodynamic profile [1]. For instance, the oral bioavailability of the active metabolite CT7758 varies significantly across species when administered as the prodrug, with a 5- to 10-fold increase in absorption in rodents but no significant increase in dogs and monkeys compared to direct CT7758 administration [2]. This unique prodrug behavior directly impacts dosing and efficacy, a characteristic that cannot be inferred from the IC50 values of other α4 antagonists like firategrast or the monoclonal antibody natalizumab. The following quantitative evidence details the specific differentiation of Zaurategrast ethyl ester.

Quantitative Evidence for Zaurategrast Ethyl Ester Differentiation


Prodrug Hydrolysis and Oral Bioavailability Enhancement in Rodents

Zaurategrast ethyl ester (CDP323) is a prodrug designed to enhance the oral absorption of its active metabolite, CT7758. In rodents, this prodrug strategy is highly effective, leading to a substantial increase in CT7758 exposure. This is in direct contrast to its behavior in higher species and demonstrates a species-specific advantage for preclinical rodent models [1].

Pharmacokinetics Prodrug Activation Oral Bioavailability

Pharmacodynamic Activity in Human Whole Blood Assay

The active metabolite of Zaurategrast ethyl ester, CT7758, demonstrates potent inhibition of VLA-4 (α4β1) function in a physiologically relevant human whole blood assay. This assay measures the inhibition of VCAM-1 binding, a key step in leukocyte adhesion. This IC50 value provides a benchmark for the active moiety's functional potency in a complex biological matrix [1].

Pharmacodynamics Ex Vivo Assay Integrin Inhibition

Clinical Pharmacodynamic Effects on Lymphocyte Count and VCAM-1 Binding

In a randomized, double-blind Phase 1/2 study in patients with relapsing multiple sclerosis (RMS), Zaurategrast ethyl ester (CDP323) demonstrated a clear pharmacodynamic effect. At clinically relevant doses, it induced significant and dose-dependent increases in total lymphocyte count and suppression of VCAM-1 binding on lymphocytes, which are key biomarkers of integrin inhibition [1].

Clinical Pharmacology Pharmacodynamics Multiple Sclerosis

Optimal Applications for Zaurategrast Ethyl Ester in Research and Development


Preclinical Rodent Models of Inflammation Requiring Oral α4 Integrin Inhibition

Based on evidence that the prodrug CDP323 enhances oral absorption of the active metabolite CT7758 by 5- to 10-fold in rodents [1], Zaurategrast ethyl ester is the preferred tool for investigating α4 integrin biology in murine models of multiple sclerosis (EAE), colitis, or other inflammatory diseases where oral dosing is required. Direct use of the active metabolite would be less effective due to poor oral bioavailability.

Human Ex Vivo Studies on Leukocyte Adhesion and VCAM-1 Binding

The active metabolite, CT7758, has a well-defined IC50 of 60 nM for inhibiting VCAM-1 binding in human whole blood [2]. This makes the prodrug an excellent precursor for generating the active inhibitor in situ, allowing researchers to study integrin blockade in a physiologically relevant human matrix and benchmark against other potential inhibitors.

Clinical Pharmacology and Biomarker Studies of α4 Integrin Antagonism

As demonstrated in a Phase 1/2 clinical trial, oral administration of Zaurategrast ethyl ester results in dose-dependent increases in total lymphocyte count and suppression of VCAM-1 binding [3]. This compound is therefore a validated tool for investigating the pharmacodynamic effects and safety profile of oral α4 integrin antagonists in human subjects, serving as a reference standard for new chemical entities targeting this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaurategrast ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.